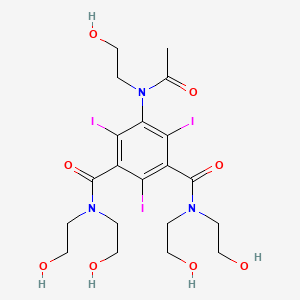
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N',N'-tetrakis(2-hydroxyethyl)-2,4,6-triiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- is a complex organic compound characterized by the presence of multiple hydroxyethyl groups and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- typically involves multiple steps, including the introduction of hydroxyethyl groups and iodine atoms. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of iodine atoms can produce deiodinated compounds.
Aplicaciones Científicas De Investigación
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a contrast agent in imaging techniques due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and iodine atoms play crucial roles in its biological activity, influencing its binding affinity and reactivity with target molecules. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)phthalimide: Shares the hydroxyethyl group but lacks the iodine atoms.
1,8-Naphthalimide Derivatives: Similar in structure but differ in the core aromatic system and functional groups.
Uniqueness
The uniqueness of Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- lies in its combination of hydroxyethyl groups and multiple iodine atoms, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high-density iodine content, such as imaging and contrast agents.
Propiedades
Número CAS |
88116-63-6 |
|---|---|
Fórmula molecular |
C20H28I3N3O8 |
Peso molecular |
819.2 g/mol |
Nombre IUPAC |
5-[acetyl(2-hydroxyethyl)amino]-1-N,1-N,3-N,3-N-tetrakis(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H28I3N3O8/c1-12(32)26(6-11-31)18-16(22)13(19(33)24(2-7-27)3-8-28)15(21)14(17(18)23)20(34)25(4-9-29)5-10-30/h27-31H,2-11H2,1H3 |
Clave InChI |
MSZXJTBSLIESKY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCO)C1=C(C(=C(C(=C1I)C(=O)N(CCO)CCO)I)C(=O)N(CCO)CCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




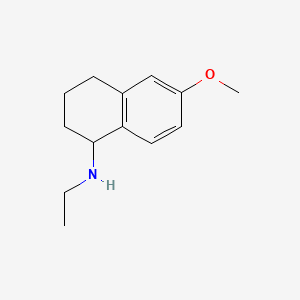
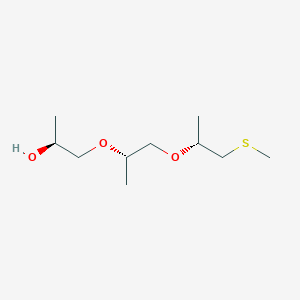
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)

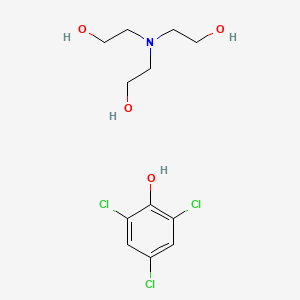
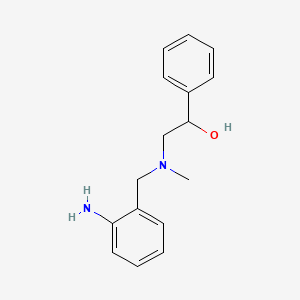
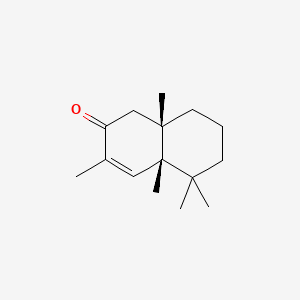
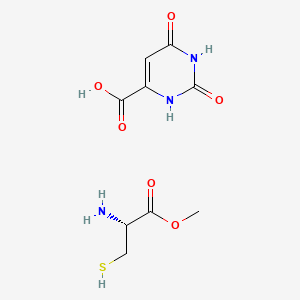
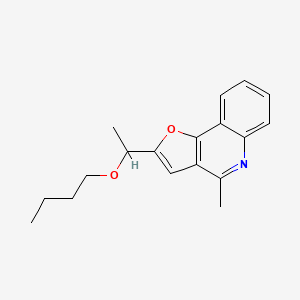
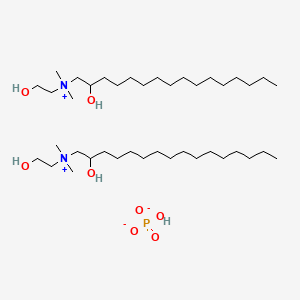
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)

